Ethyl 2-methoxy-4-methylbenzoate
Overview
Description
2-Methoxy-4-methyl-benzoic acid ethyl ester, also known as ethyl ortho-anisate , is a specialty chemical. It has a floral, ylang, fruity ylang, tuberose, floral complex with raspberry methylated and phenolic modifications . The molecular formula of this compound is C10H12O3 .
Synthesis Analysis
The synthesis of 2-Methoxy-4-methyl-benzoic acid ethyl ester can be achieved by the esterification of anisic acid with ethanol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-methyl-benzoic acid ethyl ester consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Safety and Hazards
Mechanism of Action
Target of Action
As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .
Mode of Action
Esters, including 2-Methoxy-4-methyl-benzoic acid ethyl ester, typically undergo hydrolysis in the presence of water and a strong-acid catalyst . This reaction is reversible and results in the formation of a carboxylic acid and an alcohol .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of downstream effects, depending on the specific enzymes and substrates involved.
Result of Action
The hydrolysis of esters can lead to changes in cellular biochemistry, potentially influencing processes such as signal transduction, energy metabolism, and enzyme regulation .
Properties
IUPAC Name |
ethyl 2-methoxy-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)7-10(9)13-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXLPMDTDLPTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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